4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involves the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine, followed by hydrolysis/decarboxylation and attempted acylation under standard conditions (Stephens, Price, & Sowell, 1999).
Molecular Structure Analysis
The single crystal X-ray diffraction method has been used to study the synthesized compounds, providing detailed structural insights. For example, a compound closely related to the one showed its structure solved in the C2/c monoclinic space group, with dimensions and angles specified, confirming its molecular structure through IR, 1H, and 13C NMR spectroscopy, and mass spectrometry (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Chemical Reactions and Properties
Research on thiophene sulfonyl derivatives reveals their reactions with amines, hydrazine, and sodium azide, leading to the formation of various hydrazones and other derivatives. These studies provide insights into the chemical reactivity and potential applications of such compounds (Cremlyn, Goulding, Swinbourne, & Yung, 1981).
Physical Properties Analysis
The physical properties of related compounds have been studied through methods like X-ray crystallography, NMR, and mass spectrometry, which provide valuable information about their stability, molecular geometry, and electronic structure.
Chemical Properties Analysis
Sulfonyl and sulfonamide groups significantly impact the chemical properties of these compounds, affecting their solubility, reactivity, and potential for further chemical modifications. The synthesis of sulfonated diamine monomers and their incorporation into polyimides highlights the importance of these functional groups in developing materials with specific chemical and physical properties (Fang, Guo, Harada, Watari, Tanaka, Kita, & Okamoto, 2002).
Scientific Research Applications
Medicinal Chemistry Applications
Sulfonamides, including compounds like "4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide," are explored for their diverse biological activities. These compounds are integral in the development of drugs with antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Their versatility in drug design is attributed to the sulfonamide functional group's ability to mimic the structure and function of natural biochemicals, making them valuable in designing inhibitors for various enzymes involved in disease processes. A significant focus is on the synthesis of sulfonamides that can act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools for various diseases, including cancer and glaucoma, by targeting specific enzyme isoforms such as carbonic anhydrase II, IX, and XII (Carta, Scozzafava, & Supuran, 2012).
Environmental Science Applications
Perfluorinated compounds, including sulfonamides and their derivatives, are under scrutiny for their environmental persistence and potential bioaccumulation. Studies on the bioaccumulation and biomagnification of these compounds in aquatic ecosystems have provided insights into their environmental fate and distribution. Such research contributes to understanding the global distribution of persistent organic pollutants and informs regulatory actions to mitigate environmental exposure (Conder et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(butan-2-ylsulfamoyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S2/c1-3-6(2)11-16(13,14)7-4-8(9(10)12)15-5-7/h4-6,11H,3H2,1-2H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPFSRUNEBGCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Butan-2-ylsulfamoyl)thiophene-2-carboxamide |
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